molecular formula C12H24N2O3 B1525047 Tert-butyl 4-(aminomethyl)-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate CAS No. 1315365-56-0

Tert-butyl 4-(aminomethyl)-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate

Cat. No. B1525047
M. Wt: 244.33 g/mol
InChI Key: PFHYJLHCIFWOCF-UHFFFAOYSA-N
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Description

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Synthesis Analysis

This involves understanding the methods used to synthesize the compound, including the starting materials, reagents, and conditions.



Molecular Structure Analysis

This involves analyzing the compound’s molecular structure, including its atomic arrangement and bonding.



Chemical Reactions Analysis

This involves studying the chemical reactions the compound undergoes, including its reactivity and the conditions under which it reacts.



Physical And Chemical Properties Analysis

This includes studying the compound’s physical properties (such as melting point, boiling point, solubility) and chemical properties (such as acidity, basicity, reactivity).


Scientific Research Applications

Synthesis and Medicinal Chemistry

  • Synthesis of Inhibitory Peptides : Tert-butyl oxazolidine derivatives have been utilized in the synthesis of glutamic acid and glutamine peptides, showing inhibitory activity against the SARS-CoV 3CL protease, highlighting their potential role in antiviral drug development (Sydnes et al., 2006).
  • Peptide Synthesis and Amino Acid Derivatives : Research has demonstrated the synthesis of 2-alkoxy-5(4H)-oxazolones from N-alkoxycarbonylamino acids, implicating these compounds in carbodiimide-mediated reactions in peptide synthesis, thus contributing to the development of synthetic peptides and the study of their biological activity (Benoiton & Chen, 1981).

Organic Chemistry and Catalysis

  • Hydroformylation of Oxazoline Derivatives : Investigations have shown the highly stereoselective hydroformylation of tert-butyl oxazoline derivatives, resulting in important intermediates for synthesizing homochiral amino acid derivatives, underlining the significance of these compounds in organic synthesis and catalysis (Kollár & Sándor, 1993).

Drug Development and Anticancer Research

  • Anticancer Agent Synthesis : Tert-butyl oxazolidine derivatives have been used in synthesizing functionalized amino acid derivatives, showing promising cytotoxicity against human cancer cell lines. This highlights their potential as scaffolds in designing new anticancer agents (Kumar et al., 2009).

Safety And Hazards

This involves understanding the safety precautions that need to be taken while handling the compound, its toxicity, and its environmental impact.


Future Directions

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properties

IUPAC Name

tert-butyl 4-(aminomethyl)-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O3/c1-8-9(7-13)14(12(5,6)16-8)10(15)17-11(2,3)4/h8-9H,7,13H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFHYJLHCIFWOCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(N(C(O1)(C)C)C(=O)OC(C)(C)C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(aminomethyl)-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl 4-(aminomethyl)-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate
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Tert-butyl 4-(aminomethyl)-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate
Reactant of Route 3
Tert-butyl 4-(aminomethyl)-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate
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Tert-butyl 4-(aminomethyl)-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate
Reactant of Route 5
Tert-butyl 4-(aminomethyl)-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate
Reactant of Route 6
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Tert-butyl 4-(aminomethyl)-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate

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